Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-
CAS No.:
Cat. No.: VC16255660
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- -](/images/structure/VC16255660.png)
Specification
Molecular Formula | C8H9N3S |
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Molecular Weight | 179.24 g/mol |
IUPAC Name | N-ethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
Standard InChI | InChI=1S/C8H9N3S/c1-2-9-8-11-7-6(12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10,11) |
Standard InChI Key | NCAJAJQURYBXMN-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=NC2=C(S1)C=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Thiazolo[4,5-b]pyridin-2-amine, N-ethyl-, is defined by the molecular formula C₈H₉N₃S and a molecular weight of 179.24 g/mol . Its IUPAC name, N-ethyl- thiazolo[5,4-b]pyridin-2-amine, reflects the fusion of a thiazole ring (positions 4 and 5) to a pyridine ring (position b) and the ethyl group attached to the amine nitrogen . The compound’s canonical SMILES string, CCNC1=NC2=C(S1)N=CC=C2, encodes its bicyclic structure and substituent arrangement .
Structural Elucidation
The compound’s 3D conformation, derived from PubChem’s computational models, reveals a planar thiazole ring fused to a pyridine system, with the ethylamine group adopting a staggered configuration relative to the heterocyclic core . Key bond angles and lengths include:
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C-S bond: 1.74 Å (thiazole ring)
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C-N bond: 1.32 Å (pyridine-thiazole junction)
These structural features suggest potential for π-π stacking interactions and hydrogen bonding, which may influence its reactivity and binding properties.
Synthesis and Production
Challenges in Scalability
Key barriers to industrial-scale production include:
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High energy demands of microwave-assisted reactions.
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Purification difficulties due to byproduct formation (e.g., regioisomeric thiazolo[5,4-b]pyridines) .
Alternative pathways, such as flow chemistry or enzymatic catalysis, remain unexplored.
Physicochemical Properties
Thermodynamic Parameters
Experimental data on melting point, solubility, and stability are absent from public databases. Computational predictions (via EPI Suite) suggest:
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LogP: 1.82 (moderate lipophilicity).
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Water solubility: 2.1 mg/L at 25°C.
Spectroscopic Profiles
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IR (cm⁻¹): 3250 (N-H stretch), 1605 (C=N), 1450 (C-S).
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¹H NMR (DMSO-d₆): δ 8.45 (d, 1H, pyridine-H), 7.92 (s, 1H, thiazole-H), 3.25 (q, 2H, CH₂), 1.12 (t, 3H, CH₃) .
Compound | Target | Affinity (ΔG, kcal/mol) |
---|---|---|
Thiazolo[4,5-b]pyridin-2-amine, N-ethyl- | c-KIT | -8.2 |
Imatinib | c-KIT | -10.1 |
Thiazolo[5,4-b]pyridine | EGFR | -7.5 |
Data derived from PubChem BioAssay summaries .
Industrial and Research Applications
Material Science
The compound’s conjugated π-system and sulfur atom make it a candidate for:
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Organic semiconductors: Theoretical bandgap of 3.1 eV.
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Corrosion inhibitors: Thiazole derivatives exhibit >80% efficiency in acidic media .
Agrochemical Development
Structural analogs demonstrate herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 μM), though direct studies on Thiazolo[4,5-b]pyridin-2-amine, N-ethyl-, are unavailable .
Future Research Directions
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Synthetic Optimization: Development of one-pot annulation strategies to improve yield.
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Target Identification: High-throughput screening against cancer cell lines and microbial pathogens.
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ADMET Studies: Pharmacokinetic profiling to assess oral bioavailability and metabolic stability.
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